3-(1-Methylindolin-5-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylindolin-5-yl)prop-2-en-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 3-(1-Methylindolin-5-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and its derivatives.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to achieve efficient and cost-effective production.
Chemical Reactions Analysis
3-(1-Methylindolin-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-(1-Methylindolin-5-yl)prop-2-en-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Methylindolin-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(1-Methylindolin-5-yl)prop-2-en-1-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h2-5,9H,6-8,13H2,1H3/b3-2+ |
InChI Key |
NOGDDXRRYNZWAZ-NSCUHMNNSA-N |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)/C=C/CN |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.